molecular formula C11H13NS B12108785 2,5,7-Trimethyl-1-benzothiophen-3-amine CAS No. 1384431-44-0

2,5,7-Trimethyl-1-benzothiophen-3-amine

Cat. No.: B12108785
CAS No.: 1384431-44-0
M. Wt: 191.29 g/mol
InChI Key: DMWSDKSXSJLTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,7-Trimethyl-1-benzothiophen-3-amine is a chemical compound with the molecular formula C₁₁H₁₃NS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethyl-1-benzothiophen-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process leads to the formation of benzothiophene motifs through a quaternary spirocyclization intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-1-benzothiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

2,5,7-Trimethyl-1-benzothiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-1-benzothiophen-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which lacks the methyl and amine groups.

    2,5-Dimethylbenzothiophene: A similar compound with two methyl groups instead of three.

    3-Aminobenzothiophene: A similar compound with an amine group but lacking the methyl groups.

Uniqueness

2,5,7-Trimethyl-1-benzothiophen-3-amine is unique due to the presence of three methyl groups and an amine group, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

1384431-44-0

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

2,5,7-trimethyl-1-benzothiophen-3-amine

InChI

InChI=1S/C11H13NS/c1-6-4-7(2)11-9(5-6)10(12)8(3)13-11/h4-5H,12H2,1-3H3

InChI Key

DMWSDKSXSJLTLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(S2)C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.